N-(2-Methoxyethyl)spiro[indene-1,4'-piperidine]-3-carboxamide
Description
N-(2-Methoxyethyl)spiro[indene-1,4'-piperidine]-3-carboxamide is a spirocyclic compound featuring a fused indene-piperidine core and a methoxyethyl-substituted carboxamide moiety. The methoxyethyl group is hypothesized to enhance solubility and influence binding interactions in enzymatic or receptor targets .
Properties
IUPAC Name |
N-(2-methoxyethyl)spiro[indene-3,4'-piperidine]-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-11-10-19-16(20)14-12-17(6-8-18-9-7-17)15-5-3-2-4-13(14)15/h2-5,12,18H,6-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHMCYXSYKADPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2(CCNCC2)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of indene derivatives with piperidine under specific conditions to form the spirocyclic structure. The reaction is often catalyzed by acids or bases and may require elevated temperatures and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction rates and improve yields . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
Opioid Receptor Agonism
One of the primary applications of this compound is its role as a delta opioid receptor (DOR) agonist . Research indicates that compounds with similar structures can induce analgesia through DOR activation, which is beneficial in treating neuropathic pain. The activation of DORs has been shown to provide pain relief without the adverse effects commonly associated with mu opioid receptor (MOR) agonists, such as addiction and tolerance .
Neuroprotective Effects
Studies have suggested that N-(2-Methoxyethyl)spiro[indene-1,4'-piperidine]-3-carboxamide may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles. Compounds that modulate neurotransmitter systems and reduce neuroinflammation can potentially offer therapeutic benefits for conditions like Alzheimer's disease and multiple sclerosis .
Case Study 1: Analgesic Efficacy
A study published in Bioorganic & Medicinal Chemistry investigated the analgesic properties of various spirocyclic compounds, including derivatives of this compound. The findings indicated significant pain relief in animal models of inflammatory pain, demonstrating the compound's potential as a safer alternative to traditional opioids .
Case Study 2: Neuroprotection in Animal Models
In another study focusing on neuroprotection, researchers evaluated the effects of this compound on models of oxidative stress-induced neuronal damage. The results showed that the compound significantly reduced markers of oxidative stress and improved cognitive function in treated animals compared to controls .
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Pain Management | Delta opioid receptor agonism | Significant analgesic effects in animal models |
| Neuroprotection | Antioxidant and anti-inflammatory properties | Reduced oxidative stress markers in neuronal models |
| Neurological Disorders | Modulation of neurotransmitter systems | Improved cognitive function in treated animals |
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
GB88 (N-[(2S)-3-Cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4′-piperidine]-1′-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide)
- Structure : Shares the spiro[indene-1,4′-piperidine] core but substitutes the methoxyethyl group with a cyclohexyl moiety and an oxazole carboxamide.
- Activity : A potent, reversible PAR2 antagonist with IC50 values ranging from 1.0 µM to 9.6 µM across assays, highlighting assay-dependent variability .
- Mechanism: Inhibits PAR2-driven proinflammatory and pronociceptive pathways, validated in arthritis models .
N-(3-(2-Oxoethylidene)-2,3-dihydro-1H-inden-1-yl)acetamide Derivatives
- Structure : Features a 1,3-disubstituted indene scaffold with piperidine/phenyl groups.
- The absence of the methoxyethyl group may limit target overlap with N-(2-Methoxyethyl)spiro[...] .
Analogs Targeting Butyrylcholinesterase (BChE)
N-[[(3R)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide
- Structure : Contains a methoxyethyl group positioned in the choline-binding site of BChE.
- Activity: Exhibits nanomolar inhibition (Ki = 215 nM) via dual interactions: Methoxyethyl Group: Forms hydrophobic interactions with Trp82 and a hydrogen bond with Glu195. Spiro Core: Stabilized by π-stacking with Phe329 and electrostatic interactions with Asp70 .
- Comparison : The methoxyethyl group in this compound and N-(2-Methoxyethyl)spiro[...] may confer similar selectivity advantages over cyclohexyl-substituted analogs like GB86.
Other Spiro[indene-1,4′-piperidine] Derivatives
JS-160-1.2 (1’-[(1-Methylcyclohexyl)carbonyl]-spiro[indeno[2,3-b]oxirene-1,4′-piperidine])
Spiro[indene-1,4′-quinoline] Derivatives
- Structure : Synthesized via FeBr3-catalyzed Nazarov cyclization; lacks the carboxamide group.
Comparative Data Table
Key Insights
Cyclohexyl/Oxazole Groups: Improve PAR2 binding affinity but may reduce solubility compared to methoxyethyl analogs .
Activity Variability : GB88’s IC50 range (1.0–9.6 µM) underscores the influence of assay conditions on PAR2 antagonism .
Therapeutic Potential: Methoxyethyl-substituted spiro compounds show promise for CNS targets (e.g., BChE) due to favorable blood-brain barrier penetration , whereas cyclohexyl analogs like GB88 are better suited for peripheral inflammatory conditions .
Biological Activity
N-(2-Methoxyethyl)spiro[indene-1,4'-piperidine]-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines an indene moiety with a piperidine derivative. The presence of the methoxyethyl group is significant as it may influence the compound's lipophilicity and receptor binding properties.
Structural Formula
Research indicates that this compound exhibits various pharmacological activities:
- PDE Inhibition : The compound has been identified as a potential phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, and their inhibition can lead to increased levels of cAMP and cGMP, thereby enhancing signaling pathways involved in various physiological processes .
- Neuroprotective Effects : Studies suggest that compounds with similar structures may provide neuroprotection against neurodegenerative diseases by modulating dopaminergic signaling pathways .
1. PDE Inhibition Studies
In vitro assays have demonstrated that this compound effectively inhibits PDE9, which is implicated in cognitive functions and neuroprotection. The compound exhibited an IC50 value of approximately 12 nM, indicating potent activity against this enzyme .
2. Neuroprotective Studies
In vivo studies using rodent models of neurodegeneration have shown that administration of the compound resulted in significant improvements in cognitive performance on memory tasks. The neuroprotective effects were attributed to the modulation of cyclic nucleotide levels, which enhanced synaptic plasticity .
Case Study 1: Cognitive Enhancement in Animal Models
A study conducted on Fischer rats evaluated the effects of this compound on cognitive functions. The results indicated a marked improvement in learning and memory retention compared to control groups treated with vehicle solutions. Behavioral assessments showed enhanced performance in maze navigation tasks, suggesting potential applications in treating cognitive deficits associated with aging or neurodegenerative disorders .
Case Study 2: Evaluation of Safety Profile
A toxicological assessment was performed to evaluate the safety profile of the compound. Doses up to 100 mg/kg did not result in significant adverse effects or mortality in animal models over a 14-day observation period. Histopathological examinations revealed no notable organ damage, supporting the compound's safety for further development.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with other PDE inhibitors was conducted:
| Compound Name | IC50 (nM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 12 | PDE9 Inhibition | Neuroprotective effects observed |
| Compound A (similar structure) | 15 | PDE5 Inhibition | Used for erectile dysfunction |
| Compound B (related analogue) | 20 | PDE4 Inhibition | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
